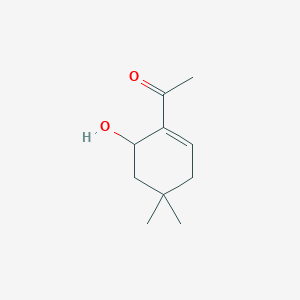![molecular formula C17H24O4 B14473155 1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one CAS No. 69916-10-5](/img/structure/B14473155.png)
1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one is a complex organic compound characterized by its phenolic structure and the presence of a prenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2-hydroxy-4,6-dimethoxyacetophenone with 4-methoxy-3-(3-methylbut-2-enyl)benzaldehyde in an aqueous/ethanolic solution in the presence of potassium hydroxide . The reaction mixture is stirred at room temperature for 48 hours to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The hydroxyl groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one involves its interaction with various molecular targets and pathways. The phenolic hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity. Additionally, the compound can inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparación Con Compuestos Similares
2′,4′,6′-trihydroxy-3′-(3-methylbut-2-enyl)isobutyrophenone: Shares a similar phenolic structure and prenyl group.
Desmethylxanthohumol: A prenylated chalcone with similar biological activities.
Xanthohumol: Another prenylated chalcone known for its antioxidant and anti-inflammatory properties.
Uniqueness: 1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one is unique due to its specific combination of phenolic hydroxyl groups and a hexanone moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
Propiedades
Número CAS |
69916-10-5 |
|---|---|
Fórmula molecular |
C17H24O4 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
1-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]hexan-1-one |
InChI |
InChI=1S/C17H24O4/c1-4-5-6-7-13(18)16-15(20)10-14(19)12(17(16)21)9-8-11(2)3/h8,10,19-21H,4-7,9H2,1-3H3 |
Clave InChI |
WRZCLTULRVJXIC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C1=C(C=C(C(=C1O)CC=C(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid](/img/structure/B14473079.png)

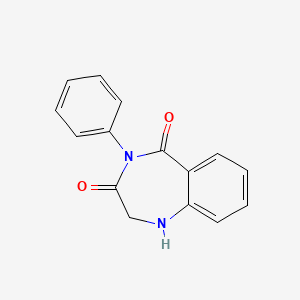


![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)
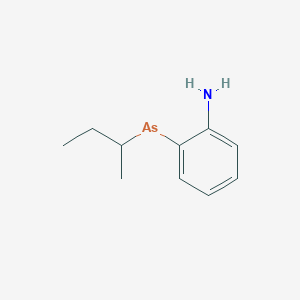
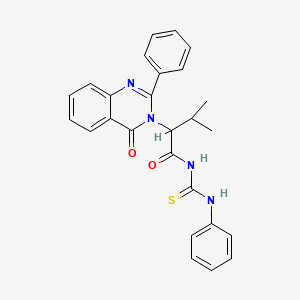
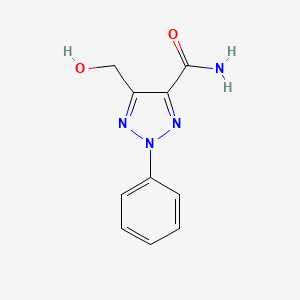
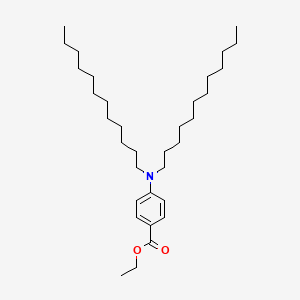
silane](/img/structure/B14473125.png)
![7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14473129.png)
